molecular formula C12H16BrNO B5728505 N-(2-bromophenyl)-2-ethylbutanamide

N-(2-bromophenyl)-2-ethylbutanamide

Cat. No.: B5728505
M. Wt: 270.17 g/mol
InChI Key: QMEFJRHSTUVOMJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-ethylbutanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-ethylbutanamide typically involves the reaction of 2-bromoaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-bromoaniline+2-ethylbutanoyl chlorideThis compound+HCl\text{2-bromoaniline} + \text{2-ethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-bromoaniline+2-ethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl ring can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: N-(2-azidophenyl)-2-ethylbutanamide.

    Oxidation: N-(2-hydroxyphenyl)-2-ethylbutanamide.

    Reduction: N-(2-bromophenyl)-2-ethylbutylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-2-ethylbutanamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-bromophenyl)acetamide: Shares the bromophenyl group but has a simpler acetamide structure.

    N-(2-chlorophenyl)-2-ethylbutanamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-bromophenyl)-2-chloronicotinamide: Contains both bromine and chlorine atoms, with a nicotinamide group.

Uniqueness: N-(2-bromophenyl)-2-ethylbutanamide is unique due to its specific combination of the bromophenyl group and the ethylbutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

N-(2-bromophenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEFJRHSTUVOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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